molecular formula C21H16Cl2N2O2 B2717752 4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-phenylmethylidene]benzenecarbohydrazide CAS No. 320423-55-0

4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-phenylmethylidene]benzenecarbohydrazide

Cat. No.: B2717752
CAS No.: 320423-55-0
M. Wt: 399.27
InChI Key: OLGQIFYUVAMDLC-ZMOGYAJESA-N
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Description

This compound belongs to the benzohydrazide class, characterized by a central benzene ring substituted with a carbohydrazide group (-CONHNH₂). The structure is further modified with a 3,4-dichlorobenzyloxy group at the 4-position and an (E)-phenylmethylidene moiety (benzylidene group) at the hydrazide nitrogen. The (E)-configuration ensures spatial orientation of the substituents, influencing biological activity and physicochemical properties .

Key structural features include:

  • Electron-withdrawing chlorine atoms on the benzyloxy group, enhancing lipophilicity and membrane permeability.
  • Conjugated hydrazone linkage (-NHN=CH-), enabling π-π interactions and hydrogen bonding, critical for binding to biological targets.

Properties

IUPAC Name

N-[(E)-benzylideneamino]-4-[(3,4-dichlorophenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O2/c22-19-11-6-16(12-20(19)23)14-27-18-9-7-17(8-10-18)21(26)25-24-13-15-4-2-1-3-5-15/h1-13H,14H2,(H,25,26)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGQIFYUVAMDLC-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(3,4-dichlorobenzyl)oxy]-N’-[(E)-phenylmethylidene]benzenecarbohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the dichlorobenzyl ether: This step involves the reaction of 3,4-dichlorobenzyl alcohol with a suitable base and a halogenating agent to form the dichlorobenzyl ether.

    Condensation reaction: The dichlorobenzyl ether is then reacted with benzenecarbohydrazide in the presence of a dehydrating agent to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

4-[(3,4-dichlorobenzyl)oxy]-N’-[(E)-phenylmethylidene]benzenecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as a bioactive molecule, with studies exploring its effects on various biological systems.

    Medicine: Research has indicated potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-[(3,4-dichlorobenzyl)oxy]-N’-[(E)-phenylmethylidene]benzenecarbohydrazide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Benzyloxy Group

Compounds with modifications to the benzyloxy group exhibit distinct biological and physicochemical profiles:

Compound Name Substituents on Benzyloxy Group Molecular Formula Key Properties/Activities Reference
Target Compound 3,4-Dichloro C₂₁H₁₅Cl₂N₂O₃ Not explicitly reported in evidence
4-[(4-Chlorobenzyl)oxy] Analogue () 4-Chloro C₂₈H₂₃ClN₂O₃ Higher polarity (Cl at para position)
4-[(2,4-Dichlorobenzyl)oxy] Analogue () 2,4-Dichloro C₂₁H₁₄Cl₂O₃ Enhanced steric hindrance
A14 () 3,4-Dichloro (thiosemicarbazone) C₂₁H₁₅Cl₂N₃O₂S Anti-T. brucei (EC₅₀ = 2.31 µM)

Key Findings :

  • Chlorine position affects activity: The 3,4-dichloro substitution (target compound and A14) optimizes hydrophobic interactions in parasitic enzymes compared to mono-chloro derivatives .
  • Thiosemicarbazone vs. Carbohydrazide: A14 replaces the carbohydrazide with a thiosemicarbazone (-NHN=CS-), improving anti-trypanosomal activity due to sulfur’s electron-withdrawing effects .

Modifications to the Hydrazone Moiety

Variations in the arylidene group alter electronic properties and binding affinities:

Compound Name Arylidene Group Molecular Weight Notable Features Reference
Target Compound Phenyl 417.26 g/mol Baseline conjugation
4-[(3,4-Dichlorobenzyl)oxy]-N'-[(E)-(4-Fluorophenyl)methylidene] Analogue 4-Fluorophenyl 417.26 g/mol Enhanced dipole interactions (F substituent)
4-Chloro-N'-[3,5-Dibromo-2,4-Dihydroxyphenyl] Analogue () 3,5-Dibromo-2,4-dihydroxyphenyl 441.49 g/mol Bromine increases molecular volume; hydroxyls enable H-bonding

Key Findings :

  • Electron-deficient arylidene groups (e.g., fluorophenyl) improve solubility and target binding via dipole-dipole interactions .
  • Bulky substituents (e.g., bromine) may reduce membrane permeability but enhance specificity for larger enzyme pockets .

Key Findings :

  • A14 exhibits pan-anti-trypanosomatidic activity with low cytotoxicity, attributed to the 3,4-dichlorobenzyloxy group’s balance of lipophilicity and electronic effects .
  • Methoxy substituents () reduce potency compared to chloro derivatives, likely due to decreased electron-withdrawing capacity .

Physicochemical Properties

Comparative data on solubility, stability, and acidity:

Compound Name Density (g/cm³) Predicted pKa LogP (Calculated) Reference
Target Compound 1.41 12.08 4.5
4-[(4-Chlorobenzyl)oxy] Analogue () 1.35 11.90 3.8
A14 () 1.38 10.50 4.2

Key Findings :

  • Higher chlorine content increases density and logP, favoring blood-brain barrier penetration .
  • Lower pKa in thiosemicarbazones (A14) enhances protonation at physiological pH, improving solubility .

Biological Activity

4-[(3,4-Dichlorobenzyl)oxy]-N'-[(E)-phenylmethylidene]benzenecarbohydrazide, also known by its CAS number 320423-55-0, is a compound of interest due to its potential biological activities. This article focuses on its chemical properties, biological activity, and relevant case studies.

  • Molecular Formula : C21H16Cl2N2O2
  • Molecular Weight : 399.28 g/mol
  • Melting Point : Not specifically listed in the sources, but similar compounds suggest a range around 90-100 °C.
  • Boiling Point : Predicted at approximately 422 °C.
  • Density : Approximately 1.340 g/cm³.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-cancer and anti-inflammatory effects. The following sections summarize key findings from different studies.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to inhibit cell proliferation in cancer cell lines. It appears to induce apoptosis (programmed cell death) through the activation of caspase pathways and modulation of Bcl-2 family proteins .
  • Case Study :
    • In vitro studies demonstrated that treatment with this compound led to a significant reduction in the viability of breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating potent cytotoxicity at micromolar concentrations .

Anti-inflammatory Effects

  • Inhibition of Pro-inflammatory Cytokines :
    • The compound has been reported to reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent. This effect is hypothesized to be mediated through the inhibition of NF-kB signaling pathways .
  • Animal Models :
    • In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant decrease in paw edema compared to controls, highlighting its therapeutic potential for inflammatory conditions .

Data Table

Biological ActivityObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces TNF-alpha and IL-6 levels
In vivo inflammation modelDecreased paw edema in mice

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